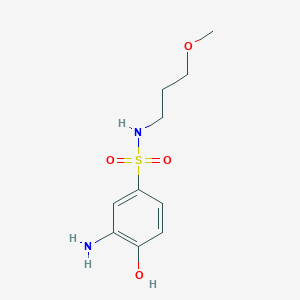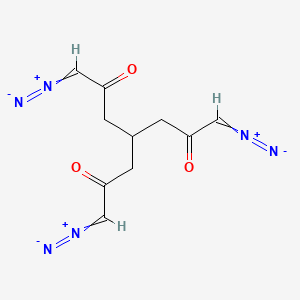
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) is a complex organic compound characterized by multiple diazonium groups and a conjugated diene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) typically involves the following steps:
Formation of the Diene Backbone: The initial step involves the synthesis of the hepta-1,6-diene backbone. This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of Diazonium Groups: The diazonium groups are introduced via diazotization reactions. This involves the reaction of primary amines with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxidoprop-2-en-1-yl groups. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Key considerations include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition of diazonium salts.
Purification: Use of recrystallization or chromatography techniques to purify the final product.
Safety Measures: Handling of diazonium compounds with care due to their potential explosiveness.
化学反应分析
Types of Reactions
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as halides, hydroxides, or amines.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, particularly involving the oxidoprop-2-en-1-yl groups.
Coupling Reactions: The diazonium groups can engage in azo coupling reactions with phenols or aromatic amines, forming azo compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium halides, sodium hydroxide, or primary amines under mild conditions.
Oxidation-Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Phenols or aromatic amines in the presence of a base such as sodium hydroxide.
Major Products
Substitution Products: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Azo Compounds: Formed through coupling reactions, these compounds are often brightly colored and used as dyes.
科学研究应用
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable diazonium salts.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Biological Research: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) involves its ability to form stable diazonium salts, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Biological Systems: Can form covalent bonds with nucleophilic sites on biomolecules, facilitating bioconjugation.
相似化合物的比较
Similar Compounds
1,4-Bis(diazonio)benzene: A simpler diazonium compound with similar reactivity but lacking the extended conjugated system.
2,6-Diazonio-4-oxidoprop-2-en-1-ylbenzene: Another diazonium compound with oxidoprop-2-en-1-yl groups but a different backbone structure.
Uniqueness
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) is unique due to its extended conjugated diene structure and multiple diazonium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stable diazonium salts and versatile reactivity.
属性
CAS 编号 |
55756-19-9 |
|---|---|
分子式 |
C10H10N6O3 |
分子量 |
262.23 g/mol |
IUPAC 名称 |
1,7-didiazo-4-(3-diazo-2-oxopropyl)heptane-2,6-dione |
InChI |
InChI=1S/C10H10N6O3/c11-14-4-8(17)1-7(2-9(18)5-15-12)3-10(19)6-16-13/h4-7H,1-3H2 |
InChI 键 |
GOODAXGOPOSUNQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(CC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


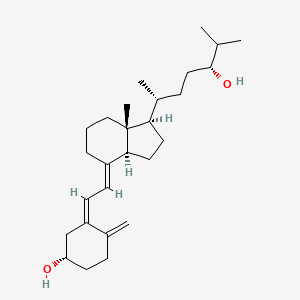
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

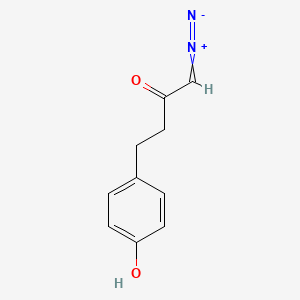
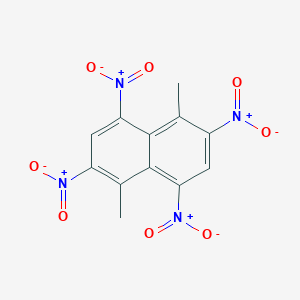

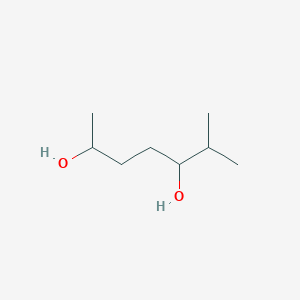
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
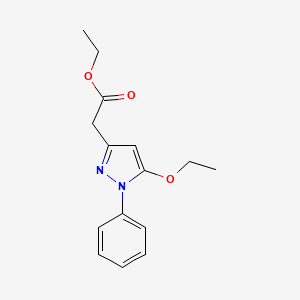
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
